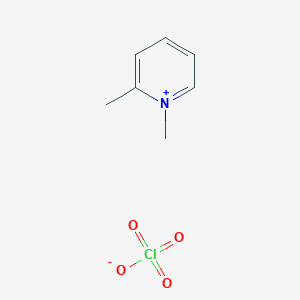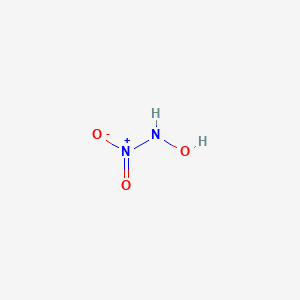![molecular formula C11H13Cl2NO2S B231930 1-[(2,3-Dichlorophenyl)sulfonyl]piperidine](/img/structure/B231930.png)
1-[(2,3-Dichlorophenyl)sulfonyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2,3-Dichlorophenyl)sulfonyl]piperidine, commonly known as DCPP, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. DCPP is a piperidine derivative that contains a sulfonyl group and two chlorine atoms attached to a phenyl ring. This compound has been synthesized using various methods and has shown promising results in various scientific studies.
Mécanisme D'action
The mechanism of action of DCPP is not fully understood, but it has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes that play a crucial role in the nervous system. DCPP may also interact with other proteins and receptors in the body, leading to various physiological effects.
Biochemical and Physiological Effects
DCPP has been shown to have various biochemical and physiological effects, including inhibition of acetylcholinesterase and butyrylcholinesterase activity, modulation of neurotransmitter release, and alteration of ion channel activity. DCPP has also been shown to have anticonvulsant and analgesic properties in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
DCPP has several advantages for lab experiments, including its high purity and stability, ease of synthesis, and low cost. However, DCPP has some limitations, such as its potential toxicity and limited solubility in water, which can affect its bioavailability and pharmacokinetics.
Orientations Futures
DCPP has shown promising results in various scientific studies, and there are several future directions for its research and development. One potential application of DCPP is as a potential drug candidate for the treatment of neurological disorders, such as Alzheimer's disease and epilepsy. DCPP can also be used as a tool for the study of cholinergic neurotransmission and the development of new cholinesterase inhibitors. Further research is needed to fully understand the mechanism of action of DCPP and its potential applications in various fields.
Conclusion
DCPP is a piperidine derivative that has shown promising results in various scientific studies. It has been synthesized using various methods and has potential applications in various fields, including drug discovery and environmental monitoring. DCPP has several advantages and limitations for lab experiments, and further research is needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
DCPP can be synthesized using several methods, including the reaction of 2,3-dichlorobenzenesulfonyl chloride with piperidine in the presence of a base or the reaction of 2,3-dichlorobenzenesulfonyl isocyanate with piperidine. The yield and purity of DCPP can be improved by optimizing the reaction conditions and purification methods.
Applications De Recherche Scientifique
DCPP has been widely used in scientific research due to its potential applications in various fields. It has been used as a building block for the synthesis of other compounds, such as piperidine-based inhibitors of acetylcholinesterase and butyrylcholinesterase. DCPP has also been used as a reagent for the determination of trace amounts of mercury in water samples.
Propriétés
Formule moléculaire |
C11H13Cl2NO2S |
|---|---|
Poids moléculaire |
294.2 g/mol |
Nom IUPAC |
1-(2,3-dichlorophenyl)sulfonylpiperidine |
InChI |
InChI=1S/C11H13Cl2NO2S/c12-9-5-4-6-10(11(9)13)17(15,16)14-7-2-1-3-8-14/h4-6H,1-3,7-8H2 |
Clé InChI |
BDWQNWHYBAQWCN-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C(=CC=C2)Cl)Cl |
SMILES canonique |
C1CCN(CC1)S(=O)(=O)C2=C(C(=CC=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![butyl 4-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]phenyl ether](/img/structure/B231870.png)








